アルフルチニブ

説明

Alflutinib, also known as AST2818, is an orally available selective inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M . It has potential antineoplastic activity and is currently under investigation in clinical trials .

Molecular Structure Analysis

Alflutinib has a pharmacologically active metabolite, AST5902, which has similar antitumor activity . The concentration ratios of drug-related substances in tissues (e.g., lungs, gastrointestinal tract, and kidneys) to plasma were more than 10, indicating blood–brain barrier penetration .

Chemical Reactions Analysis

Alflutinib is primarily metabolized by CYP3A4 . As a strong CYP3A4 inducer, rifampicin exerted significant effects on the pharmacokinetics of alflutinib and the total active ingredients (alflutinib and AST5902) .

Physical And Chemical Properties Analysis

Alflutinib exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

科学的研究の応用

がん治療: 非小細胞肺がん(NSCLC)

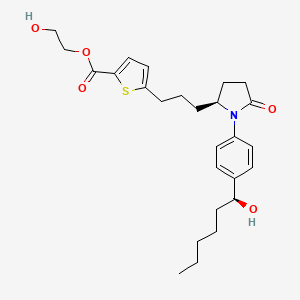

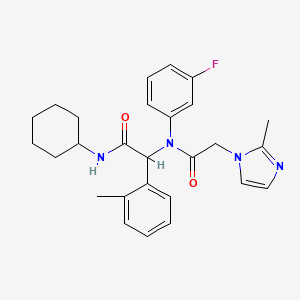

アルフルチニブは、NSCLCの治療に使用される第3世代上皮成長因子受容体(EGFR)阻害剤です。 EGFR感受性変異とT790M耐性変異の両方を標的とする {svg_1}。 臨床試験では、特に第1世代または第2世代EGFR-TKI療法の失敗後に、T790M変異を保有する進行性NSCLC患者の有効性が示されています {svg_2}.

薬物動態と代謝

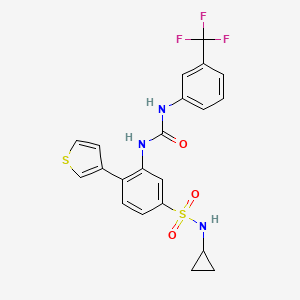

研究によると、アルフルチニブは主にCYP3A4によって代謝されます。これはシトクロムP450酵素です。 CYP3A4の自己誘導により、見かけのクリアランスが時間依存的および用量依存的に増加するため、非線形薬物動態を示します {svg_3}。これは、薬物相互作用と治療中の用量調整に影響を与えます。

薬剤耐性管理

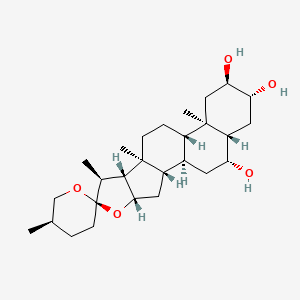

アルフルチニブは、がん治療における薬剤耐性の管理に役割を果たしています。これは、以前の世代のEGFR-TKIに対する耐性の一般的な原因であるT790M変異に効果的です。 耐性メカニズムを理解し、それを克服するための戦略を開発することは、患者の転帰を改善するために不可欠です {svg_4}.

遺伝子治療

アルフルチニブの遺伝子治療における役割に関する具体的な研究は直接利用できませんが、EGFR阻害剤としての機能は、特にがん細胞のEGFR経路を標的とする遺伝子治療戦略における潜在的な用途を示唆しています {svg_5}.

個別化医療

アルフルチニブの特定のEGFR変異に対する標的化された作用は、個別化医療の原則と一致しています。 個人の遺伝子プロファイルに焦点を当てることで、治療の有効性を高め、副作用を減らすことができます {svg_6}.

臨床試験

アルフルチニブは、安全性と有効性を評価するために、さまざまな臨床試験の対象となっています。 これらの試験は、最適な用量を決定し、潜在的な副作用を理解し、他の治療法に対する薬物の性能を評価するために重要です {svg_7} {svg_8}.

作用機序

Target of Action

Alflutinib is a third-generation epidermal growth factor receptor (EGFR) inhibitor . It primarily targets the EGFR T790M mutation, which is often associated with drug resistance . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

Alflutinib binds to EGFR, inhibiting both EGFR-sensitive mutations and T790M mutations . This binding inhibits the tyrosine kinase autophosphorylation, leading to the downregulation of ErbB signaling . The inhibition of these mutations disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

Alflutinib affects the ERK and AKT pathways . By inhibiting EGFR, alflutinib disrupts the signaling through these pathways, which are involved in cell proliferation and survival . This disruption leads to a time-dependent blockage of the cell cycle and inhibition of apoptosis .

Pharmacokinetics

Alflutinib is primarily metabolized by the enzyme CYP3A4, which forms its active metabolite AST5902 . After multiple dosages, alflutinib exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme . This suggests that alflutinib has the potential to induce CYP3A4 .

Result of Action

The inhibition of EGFR by alflutinib leads to a decrease in cell viability and proliferation . This is particularly effective in cells with the EGFR T790M mutation . By blocking the cell cycle and inhibiting apoptosis, alflutinib can effectively suppress tumor cell growth .

Action Environment

The action of alflutinib can be influenced by various environmental factors. For instance, the presence of food can increase the peak concentration of alflutinib by approximately 53% and the area under the curve (AUC) by approximately 32% . Furthermore, given that alflutinib is a CYP3A4 substrate and a potent CYP3A4 inducer, drug-drug interactions are expected during alflutinib treatment .

将来の方向性

特性

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOONMJXNWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1869057-83-9 | |

| Record name | Aflutinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869057839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alflutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FURMONERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49A7A5YN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)